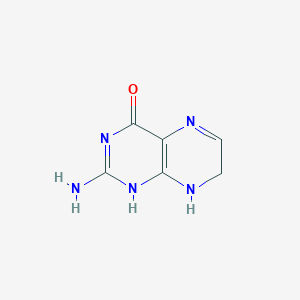

7,8-Dihydropterin

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1H,2H2,(H4,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWKVIXSKSCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC2=C(N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170466 | |

| Record name | 7,8-Dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17838-80-1 | |

| Record name | 7,8-Dihydropterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017838801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Metabolic Pathways Involving 7,8 Dihydropterin

De Novo Biosynthesis of Pterin (B48896) Derivatives

The de novo synthesis of pterin derivatives is an evolutionarily conserved metabolic pathway that originates from a common purine (B94841) precursor. This pathway is responsible for the formation of various biologically active pterins.

Guanosine (B1672433) Triphosphate as a Precursor

Guanosine triphosphate (GTP), a fundamental purine nucleoside triphosphate involved in RNA synthesis and energy transfer, serves as the initial substrate for the de novo biosynthesis of pterins. wikipedia.orgumaryland.edu The enzyme GTP cyclohydrolase I (GTPCH) catalyzes the complex rearrangement of the guanine (B1146940) ring of GTP to form the first pterin compound in the pathway, 7,8-dihydroneopterin (B1664191) triphosphate. researchgate.netnih.govmdpi.com This enzymatic step is a critical control point in pterin biosynthesis. mdpi.com

Role of 7,8-Dihydroneopterin Triphosphate as an Intermediate

7,8-Dihydroneopterin triphosphate (DHNTP) is a key intermediate in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4). wikipedia.org It is subsequently converted by the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS) into 6-pyruvoyl-tetrahydropterin. researchgate.netwikipedia.orgnih.gov This reaction is dependent on Mg2+ and Zn2+. portlandpress.com The formation of 7,8-dihydroneopterin triphosphate from GTP is a necessary step for the synthesis of all known pterins. researchgate.net

Interconversion and Salvage Pathways for Pterin Homeostasis

In addition to de novo synthesis, cells utilize interconversion and salvage pathways to maintain the appropriate balance of pterin derivatives. These pathways allow for the recycling and synthesis of critical cofactors from various pterin precursors. Mammalian cells and tissues have two primary pathways for tetrahydrobiopterin (BH4) biosynthesis: a de novo pathway from GTP and a pterin salvage pathway. nih.govnih.gov

Enzymatic Conversion of Sepiapterin (B94604) to 7,8-Dihydrobiopterin

Sepiapterin can be converted to 7,8-dihydrobiopterin through the action of sepiapterin reductase (SPR). researchgate.netnih.gov This enzyme catalyzes the reduction of sepiapterin, a yellow pterin pigment, to the colorless 7,8-dihydrobiopterin. researchgate.netmdpi.com This conversion is a key step in the salvage pathway for BH4 synthesis. portlandpress.commdpi.com Besides its reductase activity, sepiapterin reductase also exhibits isomerase activity, converting sepiapterin to 6-1'-Hydroxy-2'-oxopropyl-7,8-dihydropterin. researchgate.net

Reduction of 7,8-Dihydrobiopterin to Tetrahydrobiopterin (BH4)

The final step in the salvage pathway for the synthesis of the essential cofactor tetrahydrobiopterin (BH4) is the reduction of 7,8-dihydrobiopterin. This reaction is catalyzed by the enzyme dihydrofolate reductase (DHFR). portlandpress.comnih.govnih.govresearchgate.net This reduction introduces a chiral center at the C6 position, resulting in the formation of (6R)-5,6,7,8-tetrahydrobiopterin. researchgate.net While nitric oxide synthase (NOS) can reduce quinonoid dihydrobiopterin to BH4, it shows negligible activity with 7,8-dihydrobiopterin. nih.gov The reduction of 7,8-dihydrobiopterin by DHFR can be a slow process in some cells, such as human endothelial cells. researchgate.net

Enzymatic Formation of 6-Hydroxymethyl-7,8-Dihydropterin (B3263101) from 7,8-Dihydroneopterin

In the folate biosynthetic pathway found in bacteria and lower eukaryotes, 7,8-dihydroneopterin can be acted upon by dihydroneopterin aldolase (B8822740) to produce 6-hydroxymethyl-7,8-dihydropterin. researchgate.net This compound is a precursor for the synthesis of dihydropteroate (B1496061). nih.govplos.orgresearchgate.net The enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) then catalyzes the pyrophosphorylation of 6-hydroxymethyl-7,8-dihydropterin to form 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. nih.govplos.orgresearchgate.netebi.ac.uknih.gov

Table 1: Key Enzymes in Pterin Biosynthesis and Metabolism

| Enzyme | Abbreviation | Function |

| GTP cyclohydrolase I | GTPCH | Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. researchgate.netnih.govmdpi.com |

| 6-pyruvoyltetrahydropterin synthase | PTPS | Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin. researchgate.netwikipedia.orgnih.gov |

| Sepiapterin reductase | SPR | Reduces sepiapterin to 7,8-dihydrobiopterin. researchgate.netnih.gov |

| Dihydrofolate reductase | DHFR | Reduces 7,8-dihydrobiopterin to tetrahydrobiopterin (BH4). portlandpress.comnih.govnih.govresearchgate.net |

| Dihydroneopterin aldolase | DHNA | Produces 6-hydroxymethyl-7,8-dihydropterin from 7,8-dihydroneopterin. researchgate.net |

| 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase | HPPK | Pyrophosphorylates 6-hydroxymethyl-7,8-dihydropterin. nih.govplos.orgresearchgate.netebi.ac.uknih.gov |

Non-Enzymatic Interconversions of Tetrahydro and Dihydro Pterins

Tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases, is susceptible to non-enzymatic oxidation. Under aerobic conditions, BH4 undergoes autoxidation, leading to the formation of quinonoid dihydrobiopterin (qBH2) nih.govnih.gov. This intermediate is unstable and, if not rapidly reduced back to BH4 by the enzyme dihydropteridine reductase (DHPR), it rearranges to the more stable isomer, 7,8-dihydrobiopterin (BH2) nih.gov. This non-enzymatic rearrangement is a significant pathway in the catabolism of BH4.

The stability and the products of this rearrangement are influenced by several factors, including pH, temperature, and the type of buffer used in the solution nih.gov. For example, at a neutral pH of 6.8 in a phosphate (B84403) buffer, 7,8-dihydrobiopterin is the identified stable product nih.gov. However, in a Tris buffer at pH 7.6, the predominant product is 7,8-dihydropterin, resulting from the elimination of the dihydroxypropyl side chain nih.govnih.gov. This demonstrates that the local chemical environment plays a critical role in directing the fate of the unstable qBH2 intermediate. The conversion of tetrahydrobiopterin to 7,8-dihydrobiopterin results in the loss of chirality at the C6 position of the pterin ring researchgate.net.

Oxidative Metabolism and Pterin Degradation

The oxidation of tetrahydrobiopterin (BH4) is a key event in its metabolic pathway and is closely linked to its function as an enzymatic cofactor. During reactions catalyzed by enzymes like nitric oxide synthase (NOS), BH4 is oxidized to a transient radical intermediate, which is then converted to quinonoid dihydrobiopterin (qBH2) nih.govresearchgate.net. This qBH2 can be recycled back to BH4 by dihydropteridine reductase (DHPR) nih.govnih.govresearchgate.net.

However, under conditions of oxidative stress or when the capacity of DHPR is exceeded, qBH2 undergoes a non-enzymatic rearrangement to form the more stable 7,8-dihydrobiopterin (7,8-BH2) nih.govnih.gov. This accumulation of 7,8-BH2 can lead to "uncoupling" of NOS, where the enzyme produces superoxide (B77818) instead of nitric oxide nih.govmdpi.com. Furthermore, the aerobic degradation of BH4 can be catalyzed by peroxidases, which also leads to the formation of qBH2 that subsequently loses its side chain to yield this compound nih.gov. The balance between BH4 and its oxidized forms, particularly 7,8-BH2, is a critical determinant of endothelial function nih.govnih.gov.

| Factor | Description | Outcome |

|---|---|---|

| Enzymatic Reactions (e.g., NOS) | BH4 acts as a cofactor and is oxidized. | Formation of quinonoid dihydrobiopterin (qBH2). |

| Oxidative Stress | Increased levels of reactive oxygen species promote BH4 oxidation. | Increased formation of 7,8-dihydrobiopterin (7,8-BH2) and potential for NOS uncoupling. mdpi.com |

| Dihydropteridine Reductase (DHPR) Activity | Reduces qBH2 back to BH4. | Maintains the pool of active BH4 cofactor. nih.govnih.govresearchgate.net |

| Peroxidases | Catalyze the aerobic degradation of BH4. | Formation of qBH2 and subsequent conversion to this compound. nih.gov |

This compound and its derivatives can be further oxidized to fully aromatic forms like biopterin (B10759762) and pterin. The oxidation of 7,8-dihydropterins is influenced by the nature of the substituents on the pterin ring. Derivatives with electron-donating groups are more reactive and undergo oxidation of the pterin moiety to yield the corresponding oxidized forms researchgate.net. For instance, 7,8-dihydrobiopterin can be oxidized to biopterin. This conversion is part of the broader degradation pathway of pterins. In some cases, the oxidation of 7,8-dihydropterins can be a slow process, with the stability of these compounds being a key factor in their metabolic fate researchgate.net. The fully oxidized pterin can be formed from this compound, although this oxidation occurs at a significantly more positive potential compared to the oxidation of the tetrahydro form nih.gov.

The metabolic fate of this compound can also involve transformations that alter the core pterin structure. One such pathway is the formation of lumazine (B192210) derivatives. While direct enzymatic conversion of this compound to 7,8-dihydrolumazine is not extensively detailed in the provided search results, the broader context of pterin metabolism involves deamination reactions that can lead to the formation of lumazines. For example, the peroxidase-catalyzed degradation of tetrahydrobiopterin can lead to intermediates that rearrange to 7,8-dihydroxanthopterin, a compound structurally related to lumazines nih.gov. The oxidation of 7,8-dihydrobiopterin and 7,8-dihydroneopterin can also yield 7,8-dihydroxanthopterin as a primary product researchgate.net. Although the term "7,8-dihydrolumazine" is not explicitly mentioned as a direct product of this compound in the search results, the formation of related structures like 7,8-dihydroxanthopterin points to the chemical diversity of pterin degradation pathways.

| Metabolic Process | Starting Compound | Key Products | Significance |

|---|---|---|---|

| Non-enzymatic Rearrangement | Quinonoid dihydrobiopterin (qBH2) | 7,8-Dihydrobiopterin (BH2), this compound | A major pathway for BH4 catabolism, influenced by local chemical environment. nih.govnih.gov |

| Oxidation | 7,8-Dihydropterins | Biopterin, Pterin, 7,8-Dihydroxanthopterin | Degradation pathway leading to fully oxidized pterin species. researchgate.netnih.gov |

| Degradation leading to related structures | Tetrahydrobiopterin, 7,8-Dihydrobiopterin | 7,8-Dihydroxanthopterin | Highlights the complexity of pterin breakdown and the formation of various derivatives. nih.govresearchgate.net |

Enzymology of 7,8 Dihydropterin Metabolism

Enzymes within the Folate Biosynthesis Pathway

The folate biosynthetic pathway involves a series of enzymatic reactions to produce tetrahydrofolate. scispace.com In many microorganisms and plants, this pathway begins with the conversion of 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDP). biorxiv.orgnih.gov Two sequential and essential enzymes in this process are 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) and Dihydropteroate (B1496061) Synthase (DHPS). plos.orgnih.gov In some organisms, including the malaria parasite Plasmodium falciparum and the plant Arabidopsis thaliana, these two enzymes are fused into a single bifunctional protein. biorxiv.orgnih.govnih.gov

6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK), encoded by the folK gene, is a key enzyme that catalyzes the Mg²⁺-dependent transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin (HMDP). pdbj.orgresearchgate.net This reaction yields 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and AMP. nih.govportlandpress.com As this enzyme is essential for microorganisms but absent in mammals, it is a prime target for the development of novel antimicrobial agents. acs.orgcapes.gov.br

The catalytic reaction of HPPK follows a specific and ordered kinetic mechanism. nih.govacs.org The process begins with the binding of Mg²⁺-ATP to the enzyme, which then facilitates the rapid binding of the second substrate, HMDP. nih.govresearchgate.net The catalytically active center is only fully assembled after both substrates are bound. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| kcat | 0.71 s⁻¹ | The overall turnover number, representing the rate-limiting step of the reaction. acs.org |

| Burst Phase Rate Constant | ~35.5 s⁻¹ | The initial rapid rate of product formation, approximately 50 times faster than kcat. acs.org |

| Kd for DHPPP | 0.2 µM | The equilibrium dissociation constant for the product DHPPP binding to the apoenzyme, indicating high affinity. nih.govportlandpress.com |

Structurally, HPPK is a small, generally monomeric protein with a molecular mass of about 18 kDa. nih.govplos.org Its three-dimensional structure, extensively studied through X-ray crystallography and NMR, reveals a three-layered α/β fold. nih.govnih.gov This fold creates a distinct substrate-binding cleft on the protein's surface. nih.gov

The active site is surrounded by three critical and flexible loop regions (termed L1, L2, and L3), which are intimately involved in substrate binding and catalysis. nih.govplos.org

Loop L1 and L2: These loops are involved in binding the pterin (B48896) substrate (HMDP). plos.orgbgsu.edu

Loop L3: Also known as the ATP loop, it undergoes the most significant conformational change during the catalytic cycle and is crucial for binding ATP. plos.org

The binding of the substrates involves interactions with numerous residues within this active site. In total, 26 residues interact with the substrates and the essential magnesium ions, with 13 of these residues being highly conserved across different species. plos.org The pterin ring of the HMDP substrate is characteristically clamped between two conserved aromatic residues in its binding pocket. plos.orgnih.gov The crystal structure of HPPK has been resolved for various organisms and in complex with different ligands, providing detailed atomic-level insights into its function. pdbj.orgplos.org

| Feature | Description |

|---|---|

| Fold | Three-layered α/β fold with a surface binding cleft. nih.govnih.gov |

| Catalytic Loops | Three flexible loops (L1, L2, L3) essential for substrate binding and active site assembly. nih.govplos.org |

| Substrate Binding | The adenosine (B11128) part of ATP fits into a conserved cleft, while the pterin ring of HMDP is π-stacked between two aromatic residues. plos.orgnih.gov |

| Conserved Residues | 13 residues are absolutely conserved and are critical for the enzyme's structure and catalytic activity. plos.orgplos.org |

HPPK undergoes dramatic conformational changes throughout its catalytic cycle, which are essential for its enzymatic activity. acs.orgnih.gov These dynamics have made HPPK an excellent model system for studying the role of protein motion in catalysis. acs.org The binding of substrates and release of products are governed by the flexibility of the three catalytic loops. bgsu.edu

Initially, in the absence of substrates (apo-enzyme), the catalytic loops are highly flexible and undergo conformational exchanges. acs.orgacs.org The binding of the first substrate, MgATP, induces a conformational shift in the loops, which is necessary to form the complete binding site for the second substrate, HMDP. nih.govacs.org This behavior can be described by an "induced fit" model. acs.org

Further research using NMR spectroscopy suggests a "population shift" model is also appropriate. acs.org In the binary complex with MgATP, the enzyme exists in multiple conformations that are in slow exchange. acs.orgnih.gov The subsequent binding of HMDP shifts this equilibrium, stabilizing an apparently single, catalytically competent conformation in the ternary complex. acs.orgnih.gov The closing of the loops seals the active site for the chemical reaction, and their reopening allows for product release. biorxiv.org Single-molecule FRET studies have observed a coherence in these conformational dynamics, linking the motions directly to the catalytic process. bgsu.edubgsu.edu

Magnesium (Mg²⁺) is an essential cofactor for HPPK activity. pdbj.orgnih.gov It plays a critical role in virtually every step of the catalytic cycle, from substrate binding to transition state stabilization. nih.govcapes.gov.br Thermodynamic analyses have shown that Mg²⁺ is important not only for the binding of the ATP nucleotide but also for the binding of the HMDP substrate. acs.orgcapes.gov.br

Within the active site of HPPK, two Mg²⁺ ions are coordinated. nih.gov These ions bridge the phosphate (B84403) groups of the ATP molecule to the enzyme, helping to correctly position the cofactor for the pyrophosphoryl transfer reaction. nih.gov Both magnesium ions are considered integral for the recognition of ATP and for stabilizing the negatively charged transition state that forms during the chemical reaction. nih.gov This stabilization lowers the activation energy of the reaction, facilitating the efficient transfer of the pyrophosphate group. The requirement of Mg²⁺ for enzyme function is a common feature among kinases and pyrophosphorylases. mdpi.comebay.com

Following the HPPK-catalyzed reaction, Dihydropteroate Synthase (DHPS) catalyzes the next crucial step in the folate pathway. plos.orgnih.gov This enzyme facilitates the condensation of the DHPPP produced by HPPK with para-aminobenzoic acid (pABA). proteopedia.orgkenyon.edu The reaction releases pyrophosphate and forms the product 7,8-dihydropteroate. ebi.ac.uknih.gov

Like HPPK, DHPS is found in bacteria, lower eukaryotes, and plants, but not in higher eukaryotes like mammals, who obtain folate from their diet. ebi.ac.ukebi.ac.uk This makes DHPS an excellent and long-established target for antimicrobial drugs, particularly the sulfonamide class of antibiotics, which act as competitive inhibitors by mimicking the pABA substrate. ebi.ac.uknih.govpatsnap.com

Structurally, DHPS often functions as a homodimer and adopts a classic TIM barrel structure, characterized by eight alternating alpha-helices and beta-sheets. kenyon.eduebi.ac.uk The active site contains two distinct binding pockets: one for the pterin-containing substrate (DHPPP) and another for pABA. kenyon.edu In some organisms, such as Francisella tularensis and Plasmodium species, the DHPS domain is fused to the HPPK domain, creating a bifunctional enzyme that channels the DHPPP substrate directly from one active site to the next. scispace.complos.orgnih.gov

Dihydroneopterin Aldolase (B8822740) (DHNA / FolB)

Dihydroneopterin aldolase, also known as FolB, is another crucial enzyme in the folate biosynthesis pathway. embl-heidelberg.deresearchgate.net It is found in many bacteria and is responsible for the conversion of 7,8-dihydroneopterin (B1664191). embl-heidelberg.deebi.ac.uk

DHNA catalyzes the aldol (B89426) cleavage of 7,8-dihydroneopterin to produce 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde. researchgate.netebi.ac.uk This reaction is a key step in the pathway leading to the formation of DHPPP, the substrate for DHPS. mdpi.com The enzyme is unique in that it does not require a metal ion or the formation of a Schiff base intermediate for its catalytic activity, distinguishing it from class I and class II aldolases. nih.govmdpi.com The proposed mechanism involves a retro-aldol cleavage. ebi.ac.uk In addition to its primary aldolase activity, DHNA from some organisms has been shown to catalyze the epimerization of 7,8-dihydroneopterin to 7,8-dihydromonapterin. rcsb.org

The quaternary structure of DHNA can vary between different organisms and can play a role in the regulation of its activity. In Mycobacterium tuberculosis, DHNA exists as a tetramer in its unliganded state, which then assembles into a catalytically active octamer upon substrate binding. ucla.edurcsb.org This substrate-induced oligomerization is a form of allosteric regulation, exhibiting positive cooperativity with a Hill coefficient of 2.0. ucla.edu This regulatory mechanism may be important for controlling the cellular concentration of 7,8-dihydroneopterin. ucla.edu In contrast, other aldolases may show negative cooperativity or be regulated by other allosteric effectors. proteopedia.org The active sites of DHNA are typically located at the interface of the subunits in the oligomeric structure. ucla.edu

| Enzyme | Organism | Oligomeric State | Regulatory Mechanism |

|---|---|---|---|

| Dihydroneopterin Aldolase (FolB) | Mycobacterium tuberculosis | Tetramer (inactive) ↔ Octamer (active) | Substrate-induced positive cooperativity. ucla.edurcsb.org |

| Dihydroneopterin Aldolase (FolB) | Staphylococcus aureus | Octameric assembly. | Not explicitly detailed as allosteric. ucla.edu |

Enzymes within the Tetrahydrobiopterin (B1682763) Biosynthesis and Recycling Pathways

Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases. nih.govwikipedia.orgontosight.ai Its biosynthesis and recycling are tightly regulated processes involving multiple enzymes.

The de novo biosynthesis of BH4 starts from guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic reactions. nih.govresearchgate.netontosight.ai The key enzymes in this pathway are GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). nih.govontosight.ai GCH1 converts GTP to 7,8-dihydroneopterin triphosphate. ontosight.ai PTPS then transforms this intermediate into 6-pyruvoyltetrahydropterin. ontosight.ai Finally, SR catalyzes the reduction of 6-pyruvoyltetrahydropterin to BH4. ontosight.ai

Sepiapterin Reductase (SPR) Activity and Role in Salvage Pathway

Sepiapterin reductase (SPR) is a pivotal enzyme in both the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. mdpi.commdpi.com In the salvage pathway, SPR catalyzes the reduction of sepiapterin to 7,8-dihydrobiopterin (BH2). mdpi.comresearchgate.netembopress.org This reaction is a crucial step in regenerating BH4 from sepiapterin, which can be formed from the non-enzymatic oxidation of intermediates in the de novo pathway. google.com The 7,8-dihydrobiopterin produced by SPR can then be further reduced to the active cofactor BH4 by dihydrofolate reductase (DHFR). mdpi.comresearchgate.net

The significance of SPR in pterin metabolism is underscored by the consequences of its deficiency, which leads to an accumulation of sepiapterin and a subsequent lack of BH4 in the brain. hmdb.camedlineplus.gov While other enzymes like aldose reductase and carbonyl reductases can perform some similar reductions, they are not sufficient to compensate for the loss of SPR activity in the brain. google.commedlineplus.gov SPR's role is not limited to pterin reduction; it also exhibits isomerase activity, converting 1'-hydroxy-2'-oxopropyl-tetrahydropterin to 1'-oxo-2'-hydroxypropyl-tetrahydropterin, further highlighting its multifaceted role in pterin homeostasis. nih.gov

Dihydropteridine Reductase (DHPR)-Mediated BH4 Regeneration

Dihydropteridine reductase (DHPR) is essential for the recycling of tetrahydrobiopterin (BH4). nih.gov During the hydroxylation of aromatic amino acids, BH4 is oxidized to a transient intermediate, quinonoid dihydrobiopterin (qBH2). nih.govmdpi.com DHPR catalyzes the NADH-mediated reduction of qBH2 back to BH4, thus maintaining the cellular pool of this vital cofactor. genecards.orgpnas.org

In the absence of sufficient DHPR activity, qBH2 rapidly rearranges to the more stable isomer, 7,8-dihydrobiopterin (7,8-BH2). mdpi.comsigmaaldrich.com While 7,8-BH2 can be reduced to BH4 by dihydrofolate reductase (DHFR), this salvage pathway is less efficient than the DHPR-mediated regeneration. nih.gov Consequently, DHPR deficiency leads to a significant decrease in cellular BH4 levels, resulting in severe neurological symptoms due to impaired neurotransmitter synthesis. orpha.netnih.gov The critical role of DHPR underscores the importance of the direct and efficient regeneration of BH4 from its quinonoid form.

| Enzyme | Substrate | Product | Pathway | Significance |

|---|---|---|---|---|

| Sepiapterin Reductase (SPR) | Sepiapterin | 7,8-Dihydrobiopterin (BH2) | Salvage Pathway | Key for BH4 synthesis from sepiapterin. mdpi.comresearchgate.net |

| Dihydropteridine Reductase (DHPR) | Quinonoid Dihydrobiopterin (qBH2) | Tetrahydrobiopterin (BH4) | Recycling Pathway | Efficiently regenerates the active cofactor BH4. nih.govpnas.org |

| Dihydrofolate Reductase (DHFR) | 7,8-Dihydrobiopterin (BH2) | Tetrahydrobiopterin (BH4) | Salvage Pathway | Provides an alternative, less efficient route to BH4. researchgate.netnih.gov |

Dihydropterin Oxidase Activity and Product Formation

Dihydropterin oxidase catalyzes the oxidation of 7,8-dihydropterin to its fully oxidized form, pterin. mdpi.com This enzyme has been purified from Drosophila melanogaster and has been shown to act on various this compound compounds. mdpi.com The primary physiological role of dihydropterin oxidase in this organism appears to be in the synthesis of isoxanthopterin. mdpi.com The pterin produced by dihydropterin oxidase can then be hydroxylated by xanthine (B1682287) dehydrogenase to form isoxanthopterin. mdpi.com The oxidation of 7,8-dihydropterins is generally slower than the oxidation of tetrahydropterins. cdnsciencepub.com In the absence of enzymatic activity, 7,8-dihydropterins can undergo slow oxidation, with some derivatives yielding 7,8-dihydroxanthopterin as the main product. researchgate.net

Dihydropterin Deaminase Substrate Specificity

Dihydropterin deaminase catalyzes the hydrolytic deamination of this compound to 7,8-dihydrolumazine. researchgate.netnih.gov This enzyme, purified from Drosophila melanogaster, exhibits a high degree of substrate specificity. researchgate.net While it can also deaminate guanine (B1146940), it shows no activity towards other pteridines such as sepiapterin and isoxanthopterin. researchgate.net Interestingly, the enzyme displays a much higher catalytic efficiency for guanine than for this compound, with a specificity constant (kcat/Km) for guanine that is 860-fold higher. nih.govnih.gov The product of the reaction with this compound, 7,8-dihydrolumazine, is a precursor in the biosynthesis of drosopterins, the red eye pigments in Drosophila. nih.govnih.gov

| Substrate | Relative Activity (%) | Product |

|---|---|---|

| This compound | 100 | 7,8-Dihydrolumazine |

| Guanine | High activity (860-fold higher kcat/Km) | Xanthine |

| Sepiapterin | No activity | - |

| Isoxanthopterin | No activity | - |

Interplay with Other Pterin-Modifying Enzymes

The metabolic fate of this compound is also influenced by enzymes that are not exclusively dedicated to pterin metabolism but can act on pterin substrates.

Xanthine Dehydrogenase in Pterin Hydroxylation

Xanthine dehydrogenase (XDH), a complex molybdenum-containing flavoprotein, is primarily known for its role in purine (B94841) catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.netnih.gov However, XDH also possesses the ability to hydroxylate a variety of other heterocyclic compounds, including pterins. nih.govnih.gov Specifically, XDH can catalyze the hydroxylation of pterin at the 7-position to form isoxanthopterin. mdpi.com The enzyme can also act on other pterin derivatives. wikipedia.org This activity demonstrates the integration of pterin metabolism with other fundamental metabolic pathways within the cell. The ability of XDH to utilize pterins as substrates highlights a point of cross-talk between purine and pterin metabolic networks.

Biological Significance and Functional Roles of 7,8 Dihydropterin

Essentiality in One-Carbon Metabolism via Folate Intermediates

7,8-Dihydropterin is a crucial intermediate in the de novo biosynthesis of folates, which are essential coenzymes in one-carbon metabolism. ontosight.aiontosight.airesearchgate.net This metabolic pathway is vital for the synthesis of nucleic acid precursors (purines and thymidine), amino acids such as methionine and glycine, and other essential molecules. ontosight.aiontosight.aiplos.org

The biosynthesis of folate begins with the conversion of guanosine (B1672433) triphosphate (GTP) to 7,8-dihydroneopterin (B1664191). cardiff.ac.ukresearchgate.net In many organisms, the enzyme dihydroneopterin aldolase (B8822740) (DHNA) then catalyzes the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDP). nih.govmdpi.com HMDP is subsequently pyrophosphorylated by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) to form 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). cardiff.ac.ukmdpi.comnih.gov Finally, dihydropteroate (B1496061) synthase (DHPS) catalyzes the condensation of DHPPP with para-aminobenzoic acid (pABA) to produce 7,8-dihydropteroate, a direct precursor to dihydrofolate (DHF). plos.orgmdpi.com

Dihydrofolate reductase (DHFR) then reduces DHF to tetrahydrofolate (THF), the active coenzyme form. ontosight.airsc.orgnih.gov THF and its derivatives are responsible for accepting, modifying, and transferring one-carbon units in various metabolic reactions. researchgate.netekb.eg The inability of mammals to synthesize folates de novo makes this pathway a critical target for antimicrobial agents, such as sulfonamides, which inhibit DHPS. ontosight.aiplos.orgmdpi.com

Table 1: Key Enzymes and Intermediates in the Folate Biosynthesis Pathway Involving this compound

| Enzyme | Substrate | Product | Function |

| Dihydroneopterin aldolase (DHNA) | 7,8-Dihydroneopterin | 6-Hydroxymethyl-7,8-dihydropterin (HMDP) | Cleavage of the side chain of 7,8-dihydroneopterin. nih.govmdpi.com |

| 6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) | 6-Hydroxymethyl-7,8-dihydropterin (HMDP) | 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) | Pyrophosphorylation of HMDP. cardiff.ac.ukmdpi.comnih.gov |

| Dihydropteroate synthase (DHPS) | 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-Aminobenzoic acid (pABA) | 7,8-Dihydropteroate | Condensation reaction to form a folate precursor. plos.orgmdpi.com |

| Dihydrofolate reductase (DHFR) | 7,8-Dihydrofolate (DHF) | 5,6,7,8-Tetrahydrofolate (THF) | Reduction of DHF to the active coenzyme form. ontosight.airsc.orgnih.gov |

Regulatory Contributions to Neurotransmitter Biosynthesis

This compound plays a significant indirect role in the biosynthesis of several key neurotransmitters, including dopamine (B1211576) and serotonin. ontosight.ai This is primarily through its position as a precursor in the salvage pathway for the synthesis of tetrahydrobiopterin (B1682763) (BH4). researchgate.netkcl.ac.uknih.gov BH4 is an essential cofactor for aromatic amino acid hydroxylases, the enzymes responsible for the rate-limiting steps in the synthesis of these neurotransmitters. ontosight.aikcl.ac.uk

The de novo synthesis of BH4 begins with GTP, similar to the folate pathway. researchgate.netsigmaaldrich.com However, a salvage pathway also exists that can regenerate BH4 from 7,8-dihydrobiopterin (BH2). researchgate.netkcl.ac.uk In this pathway, sepiapterin (B94604) reductase converts sepiapterin to 7,8-dihydrobiopterin, which is then reduced to BH4 by dihydrofolate reductase. mdpi.com

The availability of BH4 is critical for the function of tyrosine hydroxylase and tryptophan hydroxylase, which catalyze the conversion of tyrosine to L-DOPA (a precursor to dopamine) and tryptophan to 5-hydroxytryptophan (B29612) (a precursor to serotonin), respectively. kcl.ac.ukuni-konstanz.de Therefore, the cellular pool of this compound can influence the rate of neurotransmitter synthesis by affecting the availability of the essential cofactor BH4. Dysregulation of pterin (B48896) metabolism has been implicated in various neurological disorders. ontosight.ai

Impact on Nitric Oxide Synthase Activity and Vascular Function

This compound has a significant impact on vascular function, primarily through its relationship with tetrahydrobiopterin (BH4) and nitric oxide synthase (NOS) activity. researchgate.neta-z.lu BH4 is an essential cofactor for all isoforms of NOS, which catalyzes the production of nitric oxide (NO), a potent vasodilator crucial for maintaining vascular homeostasis. kcl.ac.ukresearchgate.net

When BH4 levels are suboptimal, NOS can become "uncoupled," leading to the production of superoxide (B77818) anions instead of NO. a-z.luresearchgate.net This uncoupling contributes to endothelial dysfunction, a key factor in the development of various cardiovascular diseases. a-z.luresearchgate.net

This compound is formed from the oxidation of BH4. researchgate.netnih.gov Specifically, peroxynitrite, a reactive species formed from the reaction of NO and superoxide, can oxidize BH4 to a quinonoid dihydrobiopterin intermediate, which can then isomerize to the more stable 7,8-dihydrobiopterin. a-z.lu A significant portion of this process can also lead to the loss of the side chain, forming this compound, which is not a cofactor for NOS. a-z.lu The accumulation of this compound at the expense of BH4 can therefore exacerbate NOS uncoupling and contribute to vascular endothelial dysfunction. a-z.lunih.gov Conversely, enhancing the bioavailability of BH4, in part by preventing its oxidation to this compound, is a potential therapeutic strategy for cardiovascular disorders. researchgate.netnih.gov

Participation in Pigmentation Processes (e.g., Insect Pteridine (B1203161) Biosynthesis)

Pteridines, including this compound, are fundamental to the pigmentation of many insects. biorxiv.orgmdpi.com They contribute to a wide range of colors, particularly yellows, oranges, and reds, and are often found in the eyes and wings. mdpi.comresearchgate.net

In the fruit fly Drosophila melanogaster, this compound is a key intermediate in the biosynthesis of drosopterins, the red eye pigments. researchgate.net The enzyme dihydropterin deaminase catalyzes the conversion of this compound to 7,8-dihydrolumazine. mdpi.comnih.govnih.gov This yellow compound then condenses with a pyrimidodiazepine intermediate to form aurodrosopterin, an orange pigment. biorxiv.orgmdpi.com The non-enzymatic condensation of this compound with the same pyrimidodiazepine intermediate produces drosopterin (B13424490), a major red pigment. researchgate.net

Furthermore, the "xanthopterin branch" of pteridine biosynthesis, which leads to yellow and orange pigments in many insects, also originates from this compound. mdpi.com Xanthine (B1682287) dehydrogenase can hydroxylate this compound to form 7,8-dihydroxanthopterin, a precursor to the yellow pigment xanthopterin (B1683600). mdpi.com In zebrafish, pteridine synthesis is closely linked to the differentiation of pigment cells, with sepiapterin (6-lactoyl-7,8-dihydropterin) accumulating as a yellow pigment in xanthophores. nih.gov

Table 2: Role of this compound in Insect Pigment Biosynthesis

| Organism | Pigment | Role of this compound |

| Drosophila melanogaster | Drosopterins (red eye pigments) | Direct precursor for drosopterin and aurodrosopterin synthesis. researchgate.netnih.gov |

| Various Insects | Xanthopterin (yellow/orange pigment) | Precursor to 7,8-dihydroxanthopterin in the xanthopterin branch. mdpi.com |

| Fireflies (Photinus pyralis) | Orange/Red Pterins | Precursor to 7,8-dihydrolumazine for the synthesis of orange pigments. biorxiv.org |

| Zebrafish (Danio rerio) | Sepiapterin (yellow pigment) | Sepiapterin, a derivative, accumulates in xanthophores. nih.gov |

Implications in Cellular Redox Homeostasis and Antioxidant Defense

This compound and its derivatives, particularly 7,8-dihydroneopterin, have been shown to possess significant antioxidant properties. researchgate.netresearchgate.netnih.gov These compounds can act as radical scavengers, protecting cells from oxidative damage caused by reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals. researchgate.netnih.gov

7,8-dihydroneopterin, which is produced by interferon-gamma-stimulated macrophages during an inflammatory response, can protect these immune cells from oxidative stress. researchgate.netresearchgate.net It achieves this by scavenging oxidants, a process that can lead to the formation of neopterin (B1670844) or dihydroxanthopterin, depending on the specific oxidant involved. researchgate.net Studies have shown that 7,8-dihydroneopterin can inhibit the loss of cell viability caused by ferrous ions and hypochlorite. researchgate.net

The antioxidant activity of 7,8-dihydropterins is dependent on their chemical structure, with electron-donating substituents enhancing their reactivity towards oxidation. researchgate.net The rate constants for the reaction of 7,8-dihydroneopterin with superoxide and peroxyl radicals have been determined, providing a basis for understanding its radical scavenging activity. nih.gov The antioxidant properties of these compounds suggest a role in maintaining cellular redox homeostasis, particularly in inflammatory conditions where there is an increased production of ROS. researchgate.netresearchgate.net A pigment isolated from Talaromyces purpureogenus KKP, identified as 6-hydroxymethyl-7,8-dihydropterin, also exhibited promising antioxidant activity. nih.gov

Modulation of Immune Response and Cellular Activation

This compound and its derivatives are closely linked to the modulation of the immune response and cellular activation. researchgate.net The production of neopterin and its reduced form, 7,8-dihydroneopterin, by macrophages stimulated with interferon-gamma is a well-established marker of cellular immune activation. researchgate.netresearchgate.net

While neopterin itself is often measured as an indicator of immune system activation, it is the non-enzymatic oxidation product of 7,8-dihydroneopterin. researchgate.net The primary role of 7,8-dihydroneopterin in this context appears to be as an antioxidant, protecting immune cells from the oxidative stress that accompanies inflammation. researchgate.netresearchgate.net

Interestingly, some studies suggest a more direct role for this compound derivatives in modulating cellular responses. For instance, 7,8-dihydroneopterin has been shown to induce apoptosis in astrocytes and neurons, potentially by enhancing the expression of inducible nitric oxide synthase (iNOS). nih.gov This suggests a possible link between inflammation in the brain and neurodegenerative processes. nih.gov Furthermore, decreased levels of this compound have been observed in the cerebrospinal fluid of individuals with neurologic post-acute sequelae of SARS-CoV-2 infection, suggesting a potential role in the repair process. olink.com

Pathophysiological and Clinical Relevance of 7,8 Dihydropterin Metabolism

Role in Disease Pathogenesis

Beyond its involvement in inherited metabolic disorders, the metabolism of 7,8-dihydropterin and related pterins plays a significant role in the pathogenesis of more common and complex diseases, particularly cardiovascular and neurological disorders.

The balance between tetrahydrobiopterin (B1682763) (BH4) and its oxidized forms, including 7,8-dihydrobiopterin (BH2), is crucial for vascular health. a-z.lu BH4 is an essential cofactor for endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a key regulator of vascular tone and function. a-z.lunih.gov

When BH4 levels are insufficient, or when BH2 levels are elevated, eNOS becomes "uncoupled." In this state, instead of producing NO, eNOS generates superoxide (B77818) radicals, leading to oxidative stress and endothelial dysfunction. a-z.luoup.com This process is implicated in the pathogenesis of several cardiovascular diseases:

Atherosclerosis: The death of macrophages, a key event in the development of atherosclerotic plaques, can be influenced by oxidative stress. amazon.com While the antioxidant 7,8-dihydroneopterin (B1664191) may offer some protection against cell death, its role in the complex environment of an atherosclerotic plaque is not fully established. amazon.com

Endothelial Dysfunction: Oxidative stress, a hallmark of many cardiovascular risk factors, can lead to the oxidation of BH4 to BH2, promoting eNOS uncoupling and reducing NO bioavailability. a-z.lu This contributes to impaired endothelium-dependent vasodilation, a critical early event in the development of cardiovascular disease. oup.com

The regeneration of BH4 from BH2 by dihydrofolate reductase (DHFR) is a key protective mechanism. researchgate.net Factors that impair DHFR activity or increase BH4 oxidation can therefore contribute to cardiovascular pathology. oup.com

The metabolism of pterins, including this compound and its derivatives, is also implicated in the pathogenesis of various neurological disorders, often through mechanisms involving inflammation and oxidative stress.

Elevated levels of neopterin (B1670844), a derivative of 7,8-dihydroneopterin, are found in the cerebrospinal fluid of patients with inflammatory neurological diseases. nih.gov While neopterin itself may not be directly toxic, its precursor, 7,8-dihydroneopterin, has been shown to induce apoptosis (cell death) in neurons and glial cells in a dose-dependent manner. nih.govnih.gov This suggests a potential link between immune activation in the brain and neurodegeneration. nih.gov

Decreased levels of BH4 have been documented in several neurological conditions, including Parkinson's disease, Alzheimer's disease, and depression, suggesting a potential role for impaired pterin (B48896) metabolism in the pathophysiology of these disorders. researchgate.net

Interestingly, in the context of the neurological consequences of SARS-CoV-2 infection (neuro-PASC), a significant decrease in the cerebrospinal fluid concentration of this compound has been observed. nih.gov While a reduction in this pro-inflammatory compound might seem indicative of an anti-inflammatory state, it could also contribute to the persistence of the virus within the brain and the associated neurological symptoms. nih.gov

Oncological Implications

The metabolism of pteridines, including this compound, is significantly altered in cancer, pointing to its role in tumor development and progression. nih.govmst.edunih.gov Studies have demonstrated that folic acid is a primary driver for pteridine (B1203161) metabolism and that this pathway becomes dysregulated in breast cancer, leading to the excretion of specific pteridine derivatives. nih.gov This dysregulation provides in vitro evidence for the previously observed increases in urinary pteridines in breast cancer patients. nih.gov

A key aspect of pteridine metabolism in cancer involves the salvage pathway for the synthesis of 5,6,7,8-tetrahydrobiopterin (BH4). nih.gov This pathway can utilize exogenous sepiapterin (B94604), which is reduced to 7,8-dihydrobiopterin by the enzyme sepiapterin reductase (SPR). nih.gov The resulting 7,8-dihydrobiopterin is then further reduced to BH4 by dihydrofolate reductase. nih.gov BH4 is a critical cofactor involved in processes such as lipid metabolism and neurotransmitter synthesis, and has been implicated in the growth, angiogenesis, and migration of cancer cells. amegroups.org

Sepiapterin reductase (SPR), the enzyme responsible for producing 7,8-dihydrobiopterin from sepiapterin, is frequently overexpressed in several human cancers and has been linked to cancer progression. amegroups.orgnih.gov

Hepatocellular Carcinoma (HCC): High expression of SPR in human HCC is significantly associated with higher tumor stage and shorter patient survival. nih.govcreative-diagnostics.com Depletion of SPR has been shown to inhibit cancer cell proliferation and promote apoptosis. nih.govcreative-diagnostics.com Interestingly, research suggests that SPR's role in HCC progression may be non-enzymatic, functioning through the FoxO3a/Bim-signaling pathway. nih.govcreative-diagnostics.com

Breast Cancer: SPR expression is significantly higher in breast cancer tissues compared to adjacent non-cancerous tissues and correlates positively with the pathological stage of the disease. amegroups.org Knockdown of the SPR gene in triple-negative breast cancer cells has been shown to suppress proliferation by inducing reactive oxygen species (ROS)-mediated apoptosis. amegroups.orgjournalagent.com

Neuroblastoma: SPR has been found to interact with Ornithine Decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is upregulated in neuroblastoma. nih.gov Downregulation of SPR expression leads to a significant inhibition of neuroblastoma cell proliferation, suggesting this interaction is critical for ODC activity and represents a potential therapeutic target. nih.gov

The table below summarizes the findings on SPR expression in breast cancer tissues from a study involving 29 patients.

| Pathological Stage | Number of Patients | SPR Expression Level (Compared to Pericarcinomatous Tissue) |

|---|---|---|

| Stage I | 10 | Higher |

| Stage II | 11 | Higher |

| Stage III | 8 | Significantly Higher |

Data sourced from a study on SPR expression in breast cancer. amegroups.org

Infectious Disease Susceptibility and Progression (e.g., Tuberculosis, Malaria)

While mammals obtain folate from their diet, many pathogenic microorganisms, including those responsible for tuberculosis and malaria, rely on the de novo synthesis of folate. rcsb.orgportlandpress.com This pathway, which involves pteridine intermediates derived from this compound, is essential for the pathogens' survival and represents a key target for antimicrobial drugs. rcsb.orgportlandpress.com

Tuberculosis: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, must synthesize folate de novo. rcsb.org The pathway begins with the synthesis of this compound pyrophosphate (DHPPP). asm.org An essential enzyme in this process is 7,8-dihydroneopterin aldolase (B8822740) (FolB), which converts 7,8-dihydroneopterin into 6-hydroxymethyl-7,8-dihydropterin (B3263101). rcsb.org Another critical enzyme, 7,8-dihydropteroate synthase (DHPS), then catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. nih.gov Because these enzymes are absent in mammals but essential for Mtb, they are attractive targets for the development of new antituberculosis agents. rcsb.orgnih.gov

Malaria: The malaria parasites Plasmodium falciparum and Plasmodium vivax also depend on their own folate biosynthesis pathway. nih.govnih.gov In these parasites, the enzymes 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate (B1496061) synthase (DHPS) are fused into a single protein. nih.govnih.govresearchgate.net This bifunctional enzyme catalyzes two sequential steps: the formation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP) and its subsequent condensation with pABA to produce 7,8-dihydropteroate. nih.gov This pathway is the target of sulfadoxine, an antifolate drug that mimics pABA and is used in combination with pyrimethamine (B1678524) to treat malaria. nih.govresearchgate.net While the parasite can synthesize folate de novo, there is also evidence that it can salvage exogenous folate and its precursors from the host. oup.comliverpool.ac.uk

This compound and Its Derivatives as Disease Biomarkers

Pteridine derivatives, particularly neopterin, which is the oxidized product of 7,8-dihydroneopterin, are widely recognized as valuable disease biomarkers. mst.eduresearchgate.net Their concentrations in bodily fluids like blood and urine can reflect underlying pathophysiological processes, especially those involving the immune system. mst.edunih.gov

Indicators of Immune System Activation and Inflammation

Neopterin is a well-established, sensitive biomarker of cell-mediated immune activation. nih.govnih.gov Its synthesis is specifically induced in human monocytes, macrophages, and dendritic cells upon stimulation by the cytokine interferon-gamma (IFN-γ), which is primarily released by activated T-lymphocytes and natural killer cells. creative-diagnostics.comnih.govresearchgate.net Therefore, measuring neopterin levels provides a direct window into the activation state of the cellular immune system. nih.gov

Elevated neopterin concentrations are found in a wide range of conditions associated with immune activation, including:

Viral infections (e.g., HIV, Hepatitis A, B, and C). creative-diagnostics.comnih.govnih.gov

Infections caused by intracellular bacteria and parasites. nih.gov

Autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. creative-diagnostics.comnih.gov

Malignant tumors. nih.gov

Allograft rejection episodes. creative-diagnostics.comnih.gov

The compound 7,8-dihydroneopterin itself is considered an inflammation marker and has been shown to induce apoptosis (programmed cell death) in neurons and glial cells, suggesting a potential role in the pathology of neurodegenerative processes. echemi.com

Diagnostic and Prognostic Utility in Clinical Settings

The measurement of pteridine derivatives, especially neopterin, has significant diagnostic and prognostic value across various clinical contexts. mst.edud-nb.info

In oncology , elevated neopterin levels are often associated with a poorer prognosis in several types of cancer. amegroups.orgnih.gov Monitoring these levels can provide valuable information about the extent of immune activation related to the tumor. amegroups.org A study on colorectal cancer risk found a U-shaped association, suggesting that both suppressed and highly activated cell-mediated immunity, as reflected by pre-diagnostic total neopterin (neopterin and 7,8-dihydroneopterin) concentrations, are linked to cancer development. nih.gov

In infectious diseases , neopterin levels can help monitor disease activity, determine the extent of the illness, and predict outcomes. creative-diagnostics.comnih.gov In patients with HIV, for example, neopterin levels increase early in the course of infection and are a strong predictor of disease progression and mortality. nih.gov In pulmonary tuberculosis, higher neopterin concentrations correlate with more extensive disease seen on radiological imaging. creative-diagnostics.com An elevated neopterin level in cerebrospinal fluid has been reported to be a highly sensitive marker for the diagnosis of cerebral malaria. mdpi.com

In the context of sepsis , serum neopterin has demonstrated considerable diagnostic and prognostic utility. journalagent.com A study comparing sepsis patients with a control group found that serum neopterin levels were significantly higher in the sepsis group and could predict the development of septic shock. journalagent.com The combination of serum neopterin with C-reactive protein (CRP) showed the best predictive value for diagnosing sepsis. journalagent.com

The table below presents findings on the diagnostic utility of serum neopterin for sepsis.

| Biomarker | Optimal Cut-off Value | Area Under Curve (AUC) | Sensitivity | Specificity |

|---|---|---|---|---|

| Serum Neopterin | 22.04 nmol/L | 0.858 | 81.8% | 82.6% |

| C-Reactive Protein (CRP) | 73.25 mg/L | 0.861 | 77.3% | 82.6% |

| Neopterin + CRP | N/A | 0.933 | 90.9% | 87.0% |

Data adapted from a study on the diagnostic value of neopterin in sepsis. journalagent.com

Research Methodologies for 7,8 Dihydropterin Studies

Advanced Analytical and Bioanalytical Techniques

A suite of advanced analytical techniques is employed to accurately identify and quantify 7,8-Dihydropterin and its derivatives in various matrices.

Chromatographic techniques are fundamental to the separation of this compound from complex mixtures, including its oxidized forms and other related pteridines.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of pteridines. nih.gov Reversed-phase (RP) HPLC, often using C8 or C18 columns, is a common approach. researchgate.net For instance, HPLC with sequential electrochemical and fluorimetric detection has been utilized to separate and measure various pteridine (B1203161) derivatives, including 7,8-dihydrobiopterin (a derivative of this compound). nih.gov The separation of pterins in RP-HPLC can be complex due to their polarity and basic nature, often requiring highly aqueous mobile phases. cuni.cz HPLC is also used to assess the purity of this compound solutions and to monitor photochemical reactions. conicet.gov.arresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC presents an alternative for separating polar and hydrophilic compounds like this compound that are not well-retained in reversed-phase chromatography. researchgate.netsigmaaldrich.com This technique uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. sigmaaldrich.com HILIC has been successfully applied to the separation of various pteridines, offering a different selectivity compared to RP-HPLC. researchgate.netcuni.cz The mechanism of HILIC involves the partitioning of analytes between the mobile phase and a water-enriched layer on the stationary phase surface. nih.gov

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. cytivalifesciences.com This technique is particularly useful for purifying enzymes that interact with this compound and its derivatives, such as 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK). nih.govle.ac.ukasm.org The separation is based on the reversible interaction between the charged molecule and an oppositely charged chromatography resin. cytivalifesciences.com Elution is typically achieved by altering the pH or increasing the salt concentration. cytivalifesciences.com

| Chromatographic Technique | Stationary Phase Examples | Mobile Phase Characteristics | Application for this compound Studies |

| HPLC (Reversed-Phase) | C8, C18 | High aqueous content, often with buffers | Separation from oxidized forms and other pteridines in biological and chemical samples. nih.govresearchgate.netcuni.cz |

| HILIC | Silica, Diol, Amide | High organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer | Separation of polar pteridines, offering alternative selectivity to RP-HPLC. researchgate.netcuni.cznih.gov |

| Ion-Exchange | Charged resins (anion or cation exchangers) | Low ionic strength for binding, gradient of salt or pH for elution | Purification of enzymes involved in pterin (B48896) metabolism. cytivalifesciences.comnih.govle.ac.uk |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the specific and sensitive quantification of this compound and its derivatives in biological samples. rsc.orgbitesizebio.com LC-MS/MS (tandem mass spectrometry) provides enhanced selectivity and is widely used for analyzing folates and their pteridinic precursors. rsc.orgresearchgate.net This technique allows for the direct measurement of the absolute amounts of various biopterins in their native oxidation states. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for these analyses. researchgate.netnih.gov

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method has been developed for the simultaneous quantification of tetrahydrobiopterin (B1682763) (BH4), 7,8-dihydrobiopterin (BH2), and biopterin (B10759762) in human umbilical vein endothelial cells. researchgate.net This method involves treating freshly prepared cell samples with trichloroacetic acid and antioxidants to precipitate proteins and stabilize the redox state of the pterins. researchgate.net Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.net

Capillary electrophoresis (CE) offers high-efficiency separations of small molecules based on their charge-to-mass ratio. sciex.com CE has been applied to the analysis of pterins in biological samples like urine. mdpi.comresearchgate.net The technique is advantageous for its high resolution and minimal sample consumption. When coupled with sensitive detection methods like LED-induced fluorescence, CE can be used to determine pterins at very low concentrations. mdpi.com The separation in CE is influenced by factors such as the pH of the background electrolyte (BGE), which affects the dissociation state of the analytes, and the electroosmotic flow (EOF). nih.gov

Spectroscopic methods are crucial for the characterization and quantification of this compound.

Fluorescence Spectroscopy: 7,8-Dihydropterins exhibit native fluorescence, although their fluorescence quantum yields are significantly lower than their oxidized counterparts. conicet.gov.arrsc.org The emission properties of several this compound derivatives have been studied in aqueous solutions, with fluorescence quantum yields in the range of 3–9 × 10⁻³ and lifetimes between 0.18–0.34 ns. conicet.gov.arresearchgate.net The fluorescence of the pterin ring can be monitored using stopped-flow methods to study the transient kinetics of enzymes that bind to this compound derivatives. portlandpress.com

UV-Vis Spectroscopy: UV-Vis spectrophotometry is routinely used to monitor photochemical reactions and enzymatic assays involving this compound. researchgate.netnih.gov The absorption spectrum of 6-formyl-7,8-dihydropterin, a derivative, features an intense band in the visible region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides detailed vibrational information about molecules. mdpi.combeilstein-journals.org It has been used to study the vibrational structure of 7,8-dihydrobiopterin when bound to the enzyme dihydroneopterin aldolase (B8822740). nih.gov By using isotopically labeled compounds, specific Raman bands, such as the N5=C6 stretch mode, can be identified. nih.gov

| Spectroscopic Technique | Key Findings for this compound and its Derivatives | References |

| Fluorescence Spectroscopy | Low fluorescence quantum yields (3–9 × 10⁻³) and short lifetimes (0.18–0.34 ns) for neutral forms in aqueous solution. | conicet.gov.arrsc.orgresearchgate.net |

| UV-Vis Spectroscopy | Used to follow reaction kinetics and monitor changes in concentration during photochemical and enzymatic studies. | researchgate.netnih.gov |

| Raman Spectroscopy | Provides vibrational information, enabling the study of enzyme-inhibitor complexes and identification of specific bond stretches. | nih.gov |

The analysis of this compound in biological matrices like urine, plasma, or cell lysates requires specific sample preparation to ensure stability and remove interfering substances. sigmaaldrich.com A common issue is the susceptibility of reduced pterins to oxidation. rsc.org To circumvent this, samples are often treated with antioxidants. researchgate.net For instance, in the LC-MS/MS analysis of biopterins in cells, a mixture of trichloroacetic acid and various antioxidants is used to precipitate proteins and stabilize the redox conditions. researchgate.net Another approach involves the chemical oxidation of all reduced pterins to their fully oxidized, more stable, and highly fluorescent forms before analysis, although this prevents the determination of the original redox state. researchgate.net

Structural and Biophysical Characterization Approaches

Understanding the three-dimensional structure and biophysical properties of this compound and its interactions with proteins is crucial for elucidating its biological function.

X-ray crystallography has been instrumental in determining the three-dimensional structures of enzymes in complex with this compound derivatives. For example, the crystal structure of dihydroneopterin aldolase from Staphylococcus aureus has been solved in a complex with its product, 6-hydroxymethyl-7,8-dihydropterin, defining the active site of the enzyme. researchgate.netnih.gov Similarly, the structure of the bifunctional 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase-dihydropteroate synthase from Francisella tularensis has been determined in complex with 6-hydroxymethyl-7,8-dihydropterin and a non-hydrolyzable ATP analog. plos.org These structural studies provide detailed insights into substrate binding and the catalytic mechanisms of these enzymes. plos.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to probe the structure and dynamics of this compound-binding proteins. Chemical shift perturbation and 15N heteronuclear NMR measurements have been used to map the binding site of ligands on enzymes like HPPK and to study the conformational dynamics of the enzyme upon substrate binding. portlandpress.complos.org These studies have revealed that enzyme loops involved in catalysis can remain mobile even in the substrate-bound state. plos.org

X-ray Crystallography of this compound-Interacting Enzymes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of enzymes that interact with this compound and its derivatives. This technique provides atomic-level insights into the architecture of enzyme active sites, the binding modes of substrates and inhibitors, and the conformational changes that occur during the catalytic cycle.

A prime example is the study of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a key enzyme in the folate biosynthetic pathway. The crystal structure of HPPK from Escherichia coli has been determined at a high resolution of 1.5 Å. nih.gov This revealed a novel three-layered alpha-beta-alpha fold, creating a long valley where the active center is located. nih.gov The binding sites for the substrate 6-hydroxymethyl-7,8-dihydropterin (HP) and ATP were identified within this valley. nih.gov The pterin-binding site is situated near the amino acid residue Asn55, nestled between two aromatic sidechains. nih.gov

Similarly, the crystal structure of dihydroneopterin aldolase (DHNA) from Staphylococcus aureus, which catalyzes the conversion of 7,8-dihydroneopterin (B1664191) to 6-hydroxymethyl-7,8-dihydropterin, has been solved. researchgate.net The structure of the binary complex with the product, 6-hydroxymethyl-7,8-dihydropterin, pinpointed the location of the active site and informed proposals for the enzyme's reaction mechanism. researchgate.net

Furthermore, structural studies have been conducted on bifunctional enzymes. For instance, the crystal structure of the HPPK-dihydropteroate synthase (DHPS) bifunctional enzyme from Francisella tularensis was determined, revealing the spatial organization of the two enzyme modules. plos.orgosti.gov The structure of this enzyme in complex with the HPPK substrates, a non-hydrolyzable ATP analog (AMPcPP) and 6-hydroxymethyl-7,8-dihydropterin, showed that the active sites are virtually identical to their monofunctional counterparts. plos.org The crystal structure of the bifunctional dihydroneopterin aldolase/6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase from Streptococcus pneumoniae has also been determined, providing insights into the assembly of these multi-enzyme complexes. nih.gov

These crystallographic studies provide a static yet highly detailed picture of enzyme-ligand interactions, forming a crucial foundation for understanding enzyme mechanisms and for the structure-based design of novel antimicrobial agents targeting the folate pathway. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics and interactions of this compound and its associated enzymes in solution. Unlike X-ray crystallography, which provides a static picture, NMR can reveal information about the dynamic processes that are essential for enzyme function.

NMR studies have been instrumental in understanding the conformational changes that 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) undergoes during its catalytic cycle. acs.orgnih.gov HPPK catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin (HP). acs.orgnih.gov Solution NMR structures of HPPK in binary and ternary complexes with substrate analogs have been determined. nih.gov

For example, the NMR solution structures of the binary complex of HPPK with MgAMPCPP (a non-hydrolyzable ATP analog) and the ternary complex with MgAMPCPP and 7,7-dimethyl-6-hydroxypterin (DMHP, an HP analog) have been elucidated. nih.gov These studies revealed that the three catalytic loops of the enzyme in the binary complex exist in multiple conformations that are in slow exchange with each other. nih.gov However, upon the binding of the second substrate to form the ternary complex, the enzyme appears to adopt a single, more uniform conformation. nih.gov This suggests that the binding of the pterin substrate induces a conformational change that is critical for catalysis.

These NMR studies provide crucial insights into the role of protein dynamics in the catalytic mechanism of HPPK, complementing the static structural information obtained from X-ray crystallography and highlighting the importance of conformational flexibility in enzyme function. nih.govacs.org

Computational Modeling and Molecular Docking for Enzyme-Ligand Interactions

Computational modeling and molecular docking are powerful in silico tools used to investigate the interactions between this compound and its associated enzymes at a molecular level. These methods complement experimental techniques like X-ray crystallography and NMR spectroscopy by providing predictions of binding modes, interaction energies, and the structural basis for substrate specificity and inhibitor potency.

Molecular docking studies have been extensively used to understand the binding of substrates and inhibitors to enzymes in the folate biosynthetic pathway. For instance, docking studies have been performed on 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) to investigate its interactions with substrate analogues. sioc-journal.cn These studies have highlighted the importance of including metal ions, such as Mg2+, in the docking process to obtain reliable results that correlate well with experimental data. sioc-journal.cn

In the context of drug discovery, molecular docking is a key component of virtual screening campaigns to identify novel inhibitors. For example, virtual screening has been used to identify compounds that bind to the pterin binding site of dihydropteroate (B1496061) synthase (DHPS). acs.org This approach, combined with synthetic chemistry and structural biology, has led to the identification of several inhibitory compounds and the generation of a pharmacophore map to guide the development of next-generation DHPS inhibitors. acs.org

Molecular docking has also been employed to study the binding of inhibitors to dihydroneopterin aldolase (DHNA) from Mycobacterium tuberculosis. nih.gov These studies, in conjunction with enzyme inhibition assays, have helped to elucidate the enzyme-inhibitor interactions and the conformations of the bound ligands. nih.gov

Beyond simple docking, more advanced computational methods like homology modeling are used to generate three-dimensional structures of enzymes for which experimental structures are not available. This was done for dihydropteroate synthase from Neisseria meningitidis to understand its structure and function, providing a basis for future drug design efforts. scitechnol.com Ab initio quantum chemical calculations have also been performed on this compound itself to understand its electronic properties, which can provide a deeper insight into its molecular characteristics and reactivity. researchgate.netnih.gov

In Vitro and In Vivo Model Systems

Cell Culture Models for Metabolic and Functional Investigations

Cell culture models are essential tools for investigating the metabolism and functional roles of this compound and related pteridine compounds in a controlled environment. These in vitro systems allow for the detailed study of metabolic pathways, the identification of metabolic products, and the assessment of how cellular processes are affected by pteridines.

A progressive isogenic breast cancer cell model has been utilized to establish pteridine metabolism in breast cancer cells. nih.gov In this model, various pteridine precursors, including sepiapterin (B94604), were introduced to the cell cultures, and the resulting metabolites were quantified. nih.gov These studies demonstrated that sepiapterin can be salvaged to 5,6,7,8-tetrahydrobiopterin, which can then be non-enzymatically converted to this compound. nih.gov The this compound can be further metabolized to other pteridines like pterin and 7,8-dihydroxanthopterin. nih.gov This research has helped to propose a pteridine biosynthetic pathway in breast cancer cells and has shown that the metabolism of several pteridines is altered in relation to the tumorigenicity of the cells. nih.gov

Human breast adenocarcinoma cell lines, such as MCF-7, have also been used in broader metabolic studies. plos.org These cells are cultivated in specific media to study various aspects of cellular metabolism, including pathways involving pteridine-like molecules. plos.org Genome-scale metabolic models (GSMMs) can be constrained with data from these cell lines, such as RNA-seq data, to estimate metabolic fluxes and predict the effects of inhibiting specific enzymes. plos.org

In addition to cancer cell lines, other types of cells are used to model specific biological barriers and transport processes. For example, Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model to screen for the intestinal absorption of various compounds. researchgate.net While not specifically focused on this compound, these models are crucial for understanding the transport of small molecules across epithelial barriers.

Animal cell lines, such as Baby Hamster Kidney (BHK-21) cells, are also employed in metabolic studies, often in the context of bioprocess engineering. scielo.br Mathematical models, including Monod-type kinetic models, are used to describe cell growth and the consumption of nutrients and production of metabolites, which can be adapted to study specific metabolic pathways. scielo.br

These cell culture models provide a valuable platform for detailed mechanistic studies of pterin metabolism and function, offering insights that can be further investigated in more complex in vivo systems. researchgate.netdechema.de

Animal Models of Pterin Metabolic Disorders

Animal models are crucial for studying the systemic effects of pterin metabolic disorders and for testing potential therapeutic interventions. These in vivo systems can recapitulate aspects of human diseases related to defects in pterin metabolism, providing insights into pathogenesis and treatment strategies.

Disorders of tetrahydrobiopterin (BH4) metabolism, for which this compound is a related compound, can lead to severe neurological problems due to the role of BH4 as a cofactor in neurotransmitter synthesis. thieme-connect.comroyalsocietypublishing.orgroyalsocietypublishing.org Mouse models have been developed to study these conditions. For example, knockout mice for enzymes involved in BH4 synthesis and regeneration, such as sepiapterin reductase (SR) and dihydropteridine reductase (DHPR), are available. thieme-connect.com These models have been instrumental in understanding the pathophysiology of these disorders.

Phenylketonuria (PKU) is another inherited metabolic disorder that is closely linked to pterin metabolism, as the enzyme phenylalanine hydroxylase (PAH) requires BH4 as a cofactor. nih.gov Mouse models, particularly the PAHenu2 mouse, have been critical in investigating the genetic and biochemical mechanisms of PKU and in evaluating dietary and pharmacological treatments. nih.gov These models exhibit many of the phenotypic characteristics of human PKU, making them valuable for preclinical research. nih.gov

Zebrafish (Danio rerio) have also emerged as a powerful model organism for studying metabolic disorders, including those related to pterin metabolism. nih.govresearchgate.net Their genetic and physiological homology to mammals, coupled with their rapid development and suitability for high-throughput screening, makes them an attractive system. nih.gov Zebrafish models have been used to investigate the toxic effects of phenylalanine and its metabolites, providing insights into the developmental and hepatic toxicity associated with PKU. nih.gov The zebrafish is also considered an important animal model for investigating neurodegenerative disorders, which can be a consequence of impaired pterin metabolism. researchgate.net

These animal models, ranging from mice to zebrafish, provide complementary advantages for studying the complex in vivo consequences of disordered pterin metabolism, facilitating a deeper understanding of disease mechanisms and the development of new therapies. royalsocietypublishing.orgnih.gov

Microbial Systems as Experimental Models for Pterin Biosynthesis

Microbial systems, particularly bacteria like Escherichia coli, serve as powerful and convenient experimental models for studying the biosynthesis of pterins, including the pathways that involve this compound. researchgate.net The conservation of many biosynthetic pathways between microbes and higher organisms, combined with the ease of genetic manipulation and rapid growth of bacteria, makes them ideal for elucidating the function of specific enzymes and pathways.

The biosynthesis of pterins in bacteria begins with guanosine (B1672433) triphosphate (GTP), which is converted to 7,8-dihydroneopterin triphosphate by the enzyme GTP cyclohydrolase I. researchgate.netnih.gov This intermediate is a precursor for the synthesis of various pterins. In E. coli, the gene encoding 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a key enzyme in the folate pathway that utilizes a pterin substrate, has been cloned and the enzyme has been expressed and purified for detailed structural and functional studies. nih.gov

Microbial systems are also extensively used for functional complementation assays to identify and characterize genes from other organisms. For instance, an E. coli tyrosine auxotroph, which lacks both phenylalanine hydroxylase and the enzymes for pterin recycling, has been used to test for pterin recycling activity from other organisms like Plasmodium falciparum and Toxoplasma gondii. nih.gov By introducing genes from these parasites into the E. coli model, researchers can determine if they encode functional enzymes that can participate in a pterin recycling pathway. nih.gov

Furthermore, microbial systems have been instrumental in discovering and characterizing the enzymes involved in pterin biosynthesis. For example, the gene encoding dihydroneopterin aldolase from Staphylococcus aureus, which converts 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin, was cloned and expressed in E. coli for purification and subsequent crystallographic and biochemical analysis. researchgate.net

The study of pterin metabolism in various bacteria, including photosynthetic and non-photosynthetic organisms, has revealed a diversity of pterin molecules and biosynthetic pathways. researchgate.net These microbial models continue to be invaluable for fundamental discoveries in pterin biochemistry and for providing the tools and enzymes for biotechnological applications. researchgate.netpnas.org

Future Research Directions and Therapeutic Prospects

Development of Novel Antimicrobial Agents Targeting Bacterial Pterin (B48896) Metabolism